2-Methyl-4-nitrophenyl isothiocyanate
Overview
Description
2-Methyl-4-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O2S and a molecular weight of 194.21 g/mol . This compound belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
The synthesis of 2-Methyl-4-nitrophenyl isothiocyanate can be achieved through several methods:
Thio Phosgene Method: This involves the direct reaction of thio phosgene with amine compounds to produce isothiocyanates.
Dithiocarbamate Method: A more practical approach involves the tosyl chloride-mediated decomposition of dithiocarbamate salts, which are generated in situ by treating amines with carbon disulfide and triethylamine.
Electrochemical Method: This method enables the preparation of isothiocyanates from amines and carbon disulfide without using toxic and expensive reagents.
Chemical Reactions Analysis
2-Methyl-4-nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Isothiocyanates are weak electrophiles and can undergo nucleophilic attack at the carbon atom.
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, leading to the formation of corresponding amines and carbonyl sulfide.
Reduction: Electrochemical reduction of isothiocyanates can yield thioformamides.
Scientific Research Applications
2-Methyl-4-nitrophenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-nitrophenyl isothiocyanate involves its electrophilic nature, which allows it to react with nucleophilic sites in biological molecules. This reactivity is crucial for its antimicrobial and therapeutic effects. The compound targets various molecular pathways, including those involved in microbial cell wall synthesis and protein function .
Comparison with Similar Compounds
2-Methyl-4-nitrophenyl isothiocyanate can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Used in amino acid sequencing and has similar electrophilic properties.
Allyl isothiocyanate: Known for its presence in mustard oils and its antimicrobial activity.
Benzyl isothiocyanate: Studied for its anticancer properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
1-isothiocyanato-2-methyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-4-7(10(11)12)2-3-8(6)9-5-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWJPETZSUMXII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159531 | |
Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135805-96-8 | |
Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135805968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 135805-96-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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